molecular formula C5H7N3O3 B12826230 4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde

4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde

Cat. No.: B12826230
M. Wt: 157.13 g/mol
InChI Key: FAPDPWOAFCGLBY-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features an imidazole ring, which is a common structural motif in many biologically active molecules. The presence of amino, hydroxy, and aldehyde functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce primary alcohols or amines.

Scientific Research Applications

4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar chemical properties.

    Histidine: An amino acid containing an imidazole ring, important in biological systems.

    Benzimidazole: A fused ring system with applications in pharmaceuticals.

Uniqueness

4-Amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it valuable in research and industrial applications.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

4-amino-5-hydroxy-5-methyl-2-oxoimidazole-1-carbaldehyde

InChI

InChI=1S/C5H7N3O3/c1-5(11)3(6)7-4(10)8(5)2-9/h2,11H,1H3,(H2,6,7,10)

InChI Key

FAPDPWOAFCGLBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(=O)N1C=O)N)O

Origin of Product

United States

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